Ethenyl 3-phenyl-2-propenoate
Overview
Description
Ethenyl 3-phenyl-2-propenoate, also known as cinnamyl vinyl ketone, is a chemical compound that belongs to the family of vinyl ketones. It is a pale yellow liquid that has a characteristic odor and is used in various scientific research applications.
Mechanism Of Action
Ethenyl 3-phenyl-2-propenoate acts as an electrophile and undergoes addition reactions with various nucleophiles such as amines, alcohols, and thiols. It also undergoes Michael addition reactions with various enolates and enols. The compound is known to exhibit antimicrobial, antifungal, and anticancer activities.
Biochemical And Physiological Effects
Ethenyl 3-phenyl-2-propenoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to exhibit cytotoxicity towards various cancer cell lines. The compound is known to interact with various enzymes and proteins and alter their activity.
Advantages And Limitations For Lab Experiments
Ethenyl 3-phenyl-2-propenoate is a useful compound for various lab experiments due to its versatility and reactivity. It can be used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. However, the compound is also known to be unstable and can undergo rapid degradation under certain conditions.
Future Directions
There are various future directions for the research and development of ethenyl 3-phenyl-2-propenoate. One area of research could be the synthesis of analogs and derivatives of the compound with improved properties. Another area of research could be the investigation of the compound's mechanism of action and its interaction with various enzymes and proteins. The compound could also be explored for its potential applications in the field of material science.
Synthesis Methods
Ethenyl 3-phenyl-2-propenoate is synthesized by the reaction of cinnamaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction results in the formation of Ethenyl 3-phenyl-2-propenoate vinyl ketone along with acetic acid as a byproduct. The product is then purified by distillation or chromatography.
Scientific Research Applications
Ethenyl 3-phenyl-2-propenoate is used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is a versatile compound that can be used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and fragrances. It is also used in the preparation of polymers and resins.
properties
IUPAC Name |
ethenyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXGKXTZIQFQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24968-99-8 | |
Details | Compound: Poly(vinyl cinnamate) | |
Record name | Poly(vinyl cinnamate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24968-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50953113 | |
Record name | Ethenyl 3-phenyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl 3-phenyl-2-propenoate | |
CAS RN |
3098-92-8 | |
Record name | 2-Propenoic acid, 3-phenyl-, ethenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003098928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenyl 3-phenyl-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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